
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one is a compound belonging to the pyridazine family, characterized by the presence of a trifluoromethyl group at the 6th position and a tetrahydropyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines.
Formation of Intermediate: These starting materials undergo a reaction to form 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones.
Final Product: The intermediate is then subjected to a Horner–Wadsworth–Emmons olefination with aldehydes to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction could produce tetrahydropyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for various enzymes and receptors.
Organic Synthesis: This compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or photonic characteristics.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)pyridazin-3-amine
- 4,6-Disubstituted pyridazin-3(2H)-ones
- 1,6-Dihydropyridazines
Uniqueness
6-(Trifluoromethyl)tetrahydropyridazin-3(2H)-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity compared to other pyridazinone derivatives .
Eigenschaften
Molekularformel |
C5H7F3N2O |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
6-(trifluoromethyl)diazinan-3-one |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h3,9H,1-2H2,(H,10,11) |
InChI-Schlüssel |
MQCQOBMFMBLOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NNC1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11811789.png)
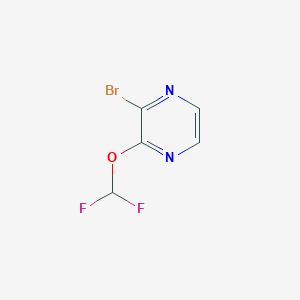

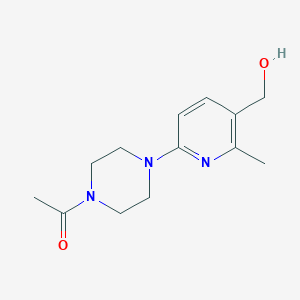
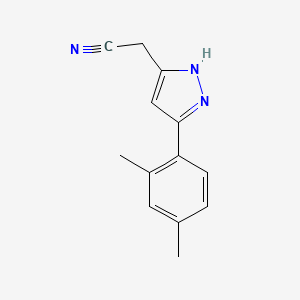

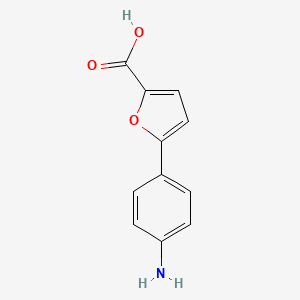
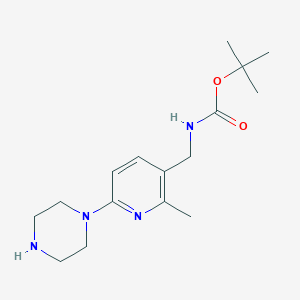
![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)


![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)


